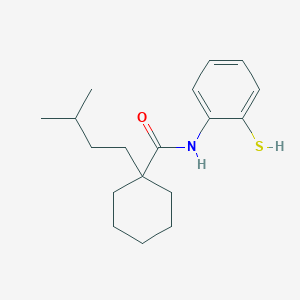
Cyclohexanecarboxamide, N-(2-mercaptophenyl)-1-(3-methylbutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxamide, N-(2-mercaptophenyl)-1-(3-methylbutyl)- is an organic compound that features a cyclohexane ring, a carboxamide group, and a mercaptophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, N-(2-mercaptophenyl)-1-(3-methylbutyl)- typically involves the following steps:
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting cyclohexanecarboxylic acid with an amine under dehydrating conditions.
Introduction of the Mercaptophenyl Group: The mercaptophenyl group can be introduced through a nucleophilic substitution reaction where a thiol group (-SH) is added to a phenyl ring.
Addition of the 3-Methylbutyl Group: The 3-methylbutyl group can be added via an alkylation reaction, where an alkyl halide reacts with the amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of catalysts, controlled temperatures, and pressures to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The mercapto group (-SH) can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used as reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) can be used for electrophilic substitution.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Cyclohexanecarboxamide, N-(2-mercaptophenyl)-1-(3-methylbutyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of Cyclohexanecarboxamide, N-(2-mercaptophenyl)-1-(3-methylbutyl)- involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The carboxamide group can participate in hydrogen bonding, affecting the compound’s binding affinity to various targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarboxamide, N-(2-hydroxyphenyl)-1-(3-methylbutyl)-: Similar structure but with a hydroxy group instead of a mercapto group.
Cyclohexanecarboxamide, N-(2-aminophenyl)-1-(3-methylbutyl)-: Similar structure but with an amino group instead of a mercapto group.
Uniqueness
Cyclohexanecarboxamide, N-(2-mercaptophenyl)-1-(3-methylbutyl)- is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with hydroxy or amino groups.
Propriétés
Numéro CAS |
211513-22-3 |
|---|---|
Formule moléculaire |
C18H27NOS |
Poids moléculaire |
305.5 g/mol |
Nom IUPAC |
1-(3-methylbutyl)-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H27NOS/c1-14(2)10-13-18(11-6-3-7-12-18)17(20)19-15-8-4-5-9-16(15)21/h4-5,8-9,14,21H,3,6-7,10-13H2,1-2H3,(H,19,20) |
Clé InChI |
OBWOWYBSZTURFB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC1(CCCCC1)C(=O)NC2=CC=CC=C2S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















